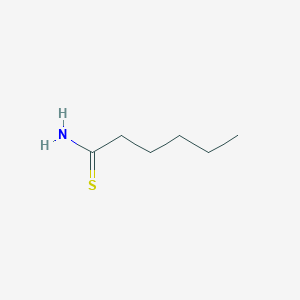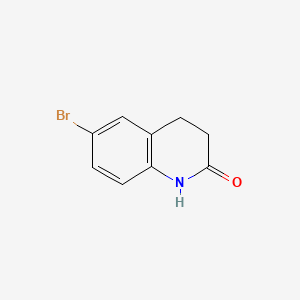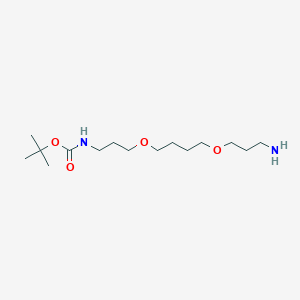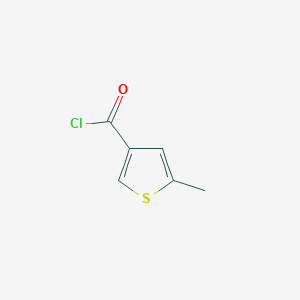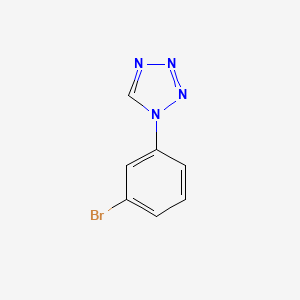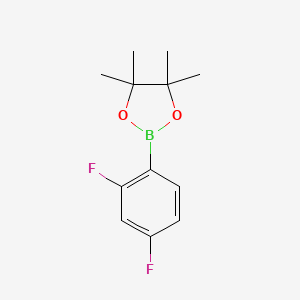
2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that is part of a class of compounds known for their utility in various chemical reactions and processes. While the specific compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and analyzed, which can provide insights into the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, involves the use of rhodium-catalyzed hydroboration reactions. This method is a common approach for introducing boron into organic molecules, which can be inferred to be a potential synthesis route for the compound of interest .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction studies. For example, the compound 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was found to have an orthorhombic crystal structure with specific lattice constants and a tetracoordinated boron atom . This suggests that the 2-(2,4-Difluorophenyl) derivative would also exhibit a well-defined crystal structure, potentially with similar coordination around the boron center.
Chemical Reactions Analysis
Although the specific chemical reactions of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not detailed in the provided papers, compounds with the 1,3,2-dioxaborolane moiety are generally reactive towards nucleophiles and can participate in various organic transformations. The presence of fluorine atoms on the phenyl ring could influence the reactivity and selectivity of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be extrapolated from the related structures. For instance, the absence of significant intramolecular or intermolecular interactions with the Lewis acidic boron atom in the phenylsulfonyl derivative suggests that the difluorophenyl compound may also not exhibit strong interactions of this type . The presence of fluorine atoms is likely to affect the compound's density, solubility, and stability, given their electronegative nature.
科学的研究の応用
Synthesis and Material Applications
Synthesis of Novel Derivatives for LCD Technology
A study by Das et al. (2015) demonstrated the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives have potential applications in Liquid Crystal Display (LCD) technology and are being investigated for therapeutic use in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Development in Polymer Synthesis
Yokozawa et al. (2011) explored the polymerization of a related compound to produce poly(3-hexylthiophene) with high regioregularity, which is significant for developing advanced polymeric materials (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Biochemical and Medicinal Research
Investigation of Inhibitory Activity against Serine Proteases
Spencer et al. (2002) synthesized derivatives of 2-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and measured their inhibitory activity against serine proteases, such as thrombin. This research contributes to understanding the biochemical properties of these compounds (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Synthesis for Lipogenic Inhibitors
Another study by Das et al. (2011) synthesized a series of similar derivatives and identified some, like BF102, as potential lipogenesis inhibitors, suggesting their use in lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Chemical Synthesis and Reactions
Preparative Synthesis via Continuous Flow
Fandrick et al. (2012) described a scalable process for preparing a related compound, highlighting the importance of this compound in organic synthesis and its industrial scalability (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
Reactions with Acetonitrile to Form Oxazolines
Kuznetsov et al. (2001) investigated the reaction of similar dioxaborolanes with acetonitrile, leading to the formation of 2-oxazolines, a finding that enriches the understanding of the reactivity of these compounds (Kuznetsov, Brusilovskii, & Mazepa, 2001).
特性
IUPAC Name |
2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKAOYLQBVBZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584472 | |
| Record name | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
288101-48-4 | |
| Record name | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



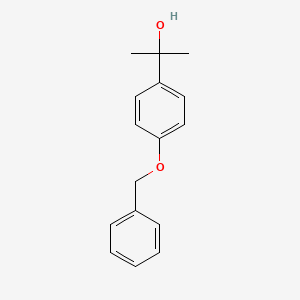

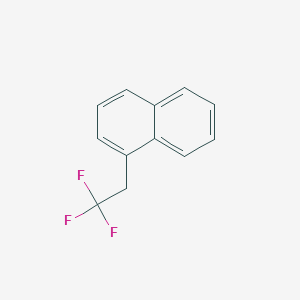

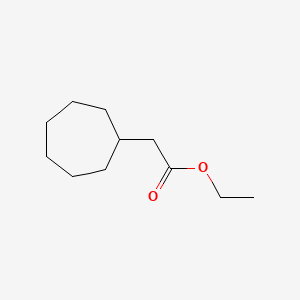
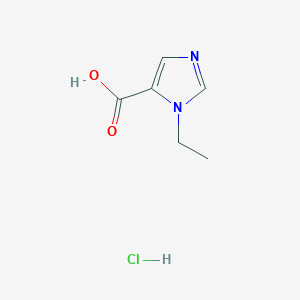

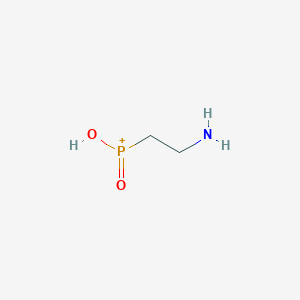
![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)
